(S)-2-((S)-2-Acetamidopropanamido)-5-amino-5-oxopentanoic acid (S)-2-((S)-2-Acetamidopropanamido)-5-amino-5-oxopentanoic acid
Brand Name: Vulcanchem
CAS No.: 121574-43-4
VCID: VC0040404
InChI: InChI=1S/C10H17N3O5/c1-5(12-6(2)14)9(16)13-7(10(17)18)3-4-8(11)15/h5,7H,3-4H2,1-2H3,(H2,11,15)(H,12,14)(H,13,16)(H,17,18)/t5-,7-/m0/s1
SMILES: CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C
Molecular Formula: C10H17N3O5
Molecular Weight: 259.26 g/mol

(S)-2-((S)-2-Acetamidopropanamido)-5-amino-5-oxopentanoic acid

CAS No.: 121574-43-4

Main Products

VCID: VC0040404

Molecular Formula: C10H17N3O5

Molecular Weight: 259.26 g/mol

(S)-2-((S)-2-Acetamidopropanamido)-5-amino-5-oxopentanoic acid - 121574-43-4

CAS No. 121574-43-4
Product Name (S)-2-((S)-2-Acetamidopropanamido)-5-amino-5-oxopentanoic acid
Molecular Formula C10H17N3O5
Molecular Weight 259.26 g/mol
IUPAC Name (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-5-amino-5-oxopentanoic acid
Standard InChI InChI=1S/C10H17N3O5/c1-5(12-6(2)14)9(16)13-7(10(17)18)3-4-8(11)15/h5,7H,3-4H2,1-2H3,(H2,11,15)(H,12,14)(H,13,16)(H,17,18)/t5-,7-/m0/s1
Standard InChIKey BALLJDWBMKIZEF-FSPLSTOPSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)C
SMILES CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C
Canonical SMILES CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C
PubChem Compound 15017940
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator